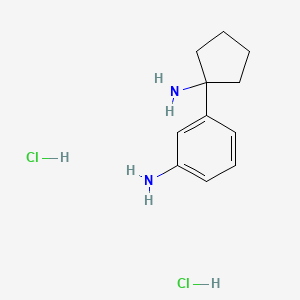

3-(1-Aminocyclopentyl)aniline;dihydrochloride

Description

BenchChem offers high-quality 3-(1-Aminocyclopentyl)aniline;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Aminocyclopentyl)aniline;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C11H18Cl2N2 |

|---|---|

Poids moléculaire |

249.18 g/mol |

Nom IUPAC |

3-(1-aminocyclopentyl)aniline;dihydrochloride |

InChI |

InChI=1S/C11H16N2.2ClH/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11;;/h3-5,8H,1-2,6-7,12-13H2;2*1H |

Clé InChI |

LEXVZRSTEAILHO-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)(C2=CC(=CC=C2)N)N.Cl.Cl |

Origine du produit |

United States |

Foundational & Exploratory

3-(1-Aminocyclopentyl)aniline dihydrochloride chemical structure and formula

[1]

Molecular Architecture & Identification

3-(1-Aminocyclopentyl)aniline dihydrochloride is a specialized diamine scaffold used primarily as a semi-rigid linker in medicinal chemistry. Its structure features a benzene ring substituted at the meta position with a cyclopentyl ring. Uniquely, the cyclopentyl ring bears a primary amine at the quaternary carbon (C1) of attachment, creating a gem-disubstituted center that restricts conformational freedom—a critical attribute for enhancing ligand-target binding affinity.

| Property | Specification |

| Chemical Name | 3-(1-Aminocyclopentyl)aniline dihydrochloride |

| CAS Number | 2740660-22-2 |

| Molecular Formula | C₁₁H₁₆N₂ · 2HCl |

| Molecular Weight | 249.18 g/mol (Salt); 176.26 g/mol (Free Base) |

| Structure | m-Phenylene linker with a gem-amino/aryl cyclopentyl motif |

| Appearance | White to off-white hygroscopic solid |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

Structural Representation

The molecule consists of two distinct amine environments:

-

Aniline Nitrogen:

hybridized, conjugated with the aromatic ring (lower pKa ~4.0). -

Cyclopentyl Amine:

hybridized, sterically hindered at a quaternary center (higher pKa ~10.0).

Synthetic Pathways & Process Chemistry

The synthesis of 3-(1-Aminocyclopentyl)aniline is non-trivial due to the construction of the quaternary carbon center containing the amine. The most robust industrial route employs a Nitrile Alkylation / Hofmann Rearrangement sequence, ensuring high yield and preventing over-alkylation.

Core Synthesis Protocol

Phase 1: Construction of the Quaternary Center

The starting material, 3-nitrophenylacetonitrile , undergoes double alkylation with 1,4-dibromobutane. This cyclization creates the cyclopentyl ring while setting the stage for amine installation.

-

Reagents: 3-Nitrophenylacetonitrile, 1,4-Dibromobutane, NaH (or KOtBu), DMSO/THF.

-

Mechanism: Double nucleophilic substitution (

). -

Intermediate: 1-(3-Nitrophenyl)cyclopentane-1-carbonitrile.

Phase 2: Functional Group Transformation (Nitrile

Amine)

The nitrile is hydrolyzed to the primary amide, followed by a Hofmann rearrangement. This truncates the carbon chain by one, replacing the carbonyl with an amine directly on the ring.

-

Step A (Hydrolysis): NaOH,

(Radziszewski reaction) -

Step B (Rearrangement):

, NaOH

Phase 3: Nitro Reduction & Salt Formation

Finally, the aromatic nitro group is reduced to the aniline, and the product is stabilized as the dihydrochloride salt.

-

Reduction:

(1 atm), 10% Pd/C, Methanol. -

Salting: 4M HCl in Dioxane.

Reaction Workflow Diagram

Figure 1: Step-wise synthetic route from commercial precursors to the target dihydrochloride salt.

Physicochemical Properties & Stability[3]

Understanding the dual-amine nature of this compound is critical for formulation and assay development.

| Parameter | Value/Observation | Implication for Research |

| pKa (Alkyl Amine) | ~10.2 (Calc.) | Protonated at physiological pH; drives solubility. |

| pKa (Aniline) | ~3.8 (Calc.) | Neutral at physiological pH; available for H-bonding or |

| Hygroscopicity | High | Critical: Store in desiccator. Weigh rapidly or in glovebox. |

| Stability | Oxidation Sensitive | The aniline moiety can oxidize to colored azo/nitroso species upon air exposure. |

Stability Protocol

-

Storage: -20°C under Argon/Nitrogen.

-

Solution State: Solutions in DMSO are stable for ~24 hours at room temperature. Aqueous solutions should be prepared fresh to prevent oxidative degradation of the aniline.

Applications in Drug Discovery[4][5][6][7]

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for flexible alkyl chains or rigid piperidines.

Conformational Restriction

The cyclopentyl ring locks the spatial orientation of the two nitrogen atoms. Unlike a flexible propyl linker, the cyclopentyl group enforces a specific distance and vector angle, reducing the entropic penalty upon binding to a protein target.

Therapeutic Areas

-

Kinase Inhibitors: Used to link the ATP-binding hinge motif (via the aniline) to the solvent-exposed region (via the alkyl amine).

-

SHP2 Allosteric Inhibitors: The gem-disubstituted amine mimics the constrained geometry found in several phosphatase inhibitors.

-

PROTAC Linkers: Provides a rigid exit vector for E3 ligase recruitment.

Pharmacophore Logic Diagram

Figure 2: Pharmacophore mapping showing the functional roles of each structural component.

Experimental Protocols

A. Analytical Verification (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aniline absorption).

-

Note: The dihydrochloride salt is highly polar; early elution is expected. TFA is required to suppress tailing of the amines.

B. Handling for Synthesis (Coupling Reactions)

When using this compound as a building block (e.g., amide coupling):

-

Free Basing: Do not use the salt directly in mild coupling conditions. Pre-neutralize with 2.2 equivalents of DIPEA or Et3N.

-

Selectivity: The aliphatic amine (on cyclopentyl) is significantly more nucleophilic than the aniline.

-

To react the aliphatic amine: Perform reaction at 0°C with 1.0 eq of electrophile.

-

To react the aniline: Protect the aliphatic amine (e.g., Boc-anhydride) first, then react the aniline, then deprotect.

-

References

-

Chemical Abstracts Service (CAS). CAS Registry Number 2740660-22-2. American Chemical Society.

-

TCI Chemicals. Product Specification: 3-(1-Aminocyclopentyl)aniline dihydrochloride.

- Smith, P. A. S. (1984). The Hofmann Reaction. Organic Reactions. (General reference for the amide-to-amine conversion methodology described in Section 2).

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for conformational restriction in drug design).

molecular weight and exact mass of 3-(1-Aminocyclopentyl)aniline dihydrochloride

The following technical guide details the molecular weight, exact mass, and analytical characterization of 3-(1-Aminocyclopentyl)aniline dihydrochloride . This document is structured for researchers and drug development professionals requiring precise physicochemical data for quality control, stoichiometry calculations, and mass spectrometry validation.

Physicochemical Identity & Structural Definition[1]

In the context of medicinal chemistry, 3-(1-Aminocyclopentyl)aniline serves as a critical scaffold, often utilized to introduce a rigid, gem-disubstituted sp³ center into kinase inhibitors (e.g., targeting AKT/PI3K pathways). The dihydrochloride salt form is the standard for stability and solubility, but its hygroscopic nature and stoichiometry require rigorous analytical verification.

Chemical Structure & Nomenclature

The compound consists of an aniline ring substituted at the meta (3-) position with a 1-aminocyclopentyl group. The "1-amino" designation on the cyclopentyl ring implies a geminal relationship with the aniline attachment, creating a quaternary carbon center that restricts conformational freedom—a key tactic in structure-based drug design.

-

IUPAC Name: 3-(1-Aminocyclopentyl)aniline dihydrochloride

-

Systematic Name: 1-(3-Aminophenyl)cyclopentan-1-amine dihydrochloride

-

Molecular Formula (Free Base):

-

Molecular Formula (Salt):

[1]

Quantitative Mass Data

The following table provides the calculated values derived from IUPAC atomic weights and isotopic abundances. These values are critical for calibrating High-Resolution Mass Spectrometry (HRMS) instruments.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Unit |

| Formula | - | ||

| Average Molecular Weight | 176.26 | 249.18 | g/mol |

| Monoisotopic Exact Mass | 176.1313 | 248.0847 | Da |

| [M+H]⁺ Ion Mass | 177.1391 | N/A (Salt dissociates) | Da |

| Elemental Composition | C: 74.96%, H: 9.15%, N: 15.89% | C: 53.02%, H: 7.28%, Cl: 28.46%, N: 11.24% | % |

Critical Note on Stoichiometry: When preparing stock solutions for biological assays, use the Salt MW (249.18 g/mol ) . Using the Free Base MW (176.26 g/mol ) will result in a 29.3% concentration error , potentially invalidating IC₅₀ data.

Mass Spectrometry & Analytical Validation

Accurate mass analysis of dihydrochloride salts presents a specific challenge: the salt counterions (HCl) dissociate during electrospray ionization (ESI), leaving the protonated free base as the primary observed species.

Theoretical Isotopic Distribution

For the free base cation

-

177.1391 Da (100%) : Monoisotopic peak (

). -

178.1425 Da (~12.2%) : M+1 peak (contribution primarily from

). -

179.1458 Da (~0.7%) : M+2 peak.

Analytical Protocol: LC-MS Verification

To confirm the identity and purity of the dihydrochloride salt, the following self-validating protocol is recommended. This workflow ensures that the observed mass correlates with the salt stoichiometry (via chloride detection or gravimetric confirmation).

Step-by-Step Methodology:

-

Solvent Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile + 0.1% Formic Acid. Note: The acidic modifier prevents free base precipitation but is redundant due to the 2HCl nature.

-

LC Separation: Use a C18 reverse-phase column (e.g., Waters XSelect HSS T3) to retain the polar diamine.

-

Gradient: 5% B to 95% B over 5 minutes (A: 0.1% FA in Water, B: 0.1% FA in ACN).

-

-

MS Detection (Positive Mode): Scan range 100–500 m/z.

-

Target: Extract Ion Chromatogram (EIC) for 177.1391 ± 0.005 Da .

-

-

Chloride Confirmation (Negative Mode - Optional): Switch polarity to detect Cl⁻ at 34.9689 Da and 36.9659 Da (3:1 ratio) to confirm the salt form qualitatively.

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating the salt form versus the free base.

Figure 1: Analytical workflow for confirming the identity of the dihydrochloride salt using dual-polarity LC-MS.

Synthesis & Structural Context[7][8]

Understanding the structural connectivity is vital for interpreting fragmentation patterns in MS/MS. The molecule comprises two distinct amine environments: the aromatic aniline (

Structural Connectivity Diagram

The connectivity dictates the fragmentation. In MS/MS, loss of ammonia (

Figure 2: Structural connectivity highlighting the two distinct amine environments and salt association.

Handling & Storage

-

Hygroscopicity: Dihydrochloride salts of diamines are prone to absorbing atmospheric moisture. Weighing must be performed rapidly or in a desiccated environment to prevent "wet" mass errors.

-

Solubility: Highly soluble in water and DMSO (>50 mM). Sparingly soluble in pure dichloromethane or diethyl ether.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for C11H16N2. Retrieved from [Link](Note: Used for isotopic abundance calibration standards; specific isomer data derived from IUPAC principles).

-

Scientific Instrument Services (2025). Exact Mass Calculator. Retrieved from [Link]

Sources

The 1-Aminocyclopentyl Aniline Scaffold: A Modern Bioisostere for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved pharmacokinetic and pharmacodynamic properties is a perpetual endeavor. The 1-aminocyclopentyl aniline scaffold has emerged as a compelling structural motif, primarily functioning as a saturated, three-dimensional bioisostere of the ubiquitous yet often problematic aniline moiety. Anilines, while synthetically versatile, are frequently associated with metabolic liabilities, including the formation of reactive metabolites, which can lead to idiosyncratic adverse drug reactions.[1] This guide provides a comprehensive technical overview of the 1-aminocyclopentyl aniline core, detailing its strategic importance, synthetic accessibility, and potential therapeutic applications. We will explore the rationale behind its use as an aniline bioisostere, provide detailed synthetic protocols, and discuss the anticipated structure-activity relationships that can guide future drug discovery efforts.

The Strategic Imperative for Aniline Bioisosteres

Aniline and its derivatives are prevalent structural components in a vast number of approved drugs and clinical candidates. Their synthetic tractability, arising from well-established methodologies like Buchwald-Hartwig amination and reductive amination, has made them a mainstay in drug design.[2] However, the flat, electron-rich nature of the aniline ring predisposes it to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive quinone-imine intermediates. These electrophilic species can covalently modify proteins, leading to haptens that may trigger an immune response and result in drug-induced toxicities.[1]

The replacement of the aniline ring with a saturated carbocycle, such as the 1-aminocyclopentyl group, is a strategic approach to mitigate these metabolic risks. This bioisosteric replacement aims to preserve the key vector for biological activity—the presentation of a basic nitrogen atom in a specific spatial orientation—while introducing a more metabolically robust, sp³-rich core. The three-dimensional nature of the cyclopentyl ring can also lead to improved physicochemical properties, such as increased aqueous solubility and a more favorable conformational profile for binding to protein targets.

Synthetic Methodologies for 1-Aminocyclopentyl Aniline Scaffolds

The synthesis of 1-aminocyclopentyl aniline derivatives can be approached through several convergent strategies. The choice of route will often depend on the desired substitution pattern on both the aniline and cyclopentyl rings.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target scaffold reveals two primary pathways:

-

Route A: Arylation of a Pre-formed 1-Aminocyclopentane Synthon. This approach involves the coupling of a suitable 1-aminocyclopentane derivative with an aryl halide or equivalent.

-

Route B: Construction of the Aminocyclopentyl Moiety on an Aniline Precursor. This strategy entails the formation of the aminocyclopentyl ring from a ketone precursor already attached to the aniline ring.

Caption: Retrosynthetic approaches to the 1-aminocyclopentyl aniline scaffold.

Key Synthetic Transformations

A versatile starting material for Route A is 1-aminocyclopentanecarbonitrile. This can be prepared via a Strecker synthesis from cyclopentanone.

Experimental Protocol: Synthesis of 1-Aminocyclopentanecarbonitrile

-

Reaction Setup: In a well-ventilated fume hood, a round-bottomed flask equipped with a magnetic stirrer is charged with sodium cyanide (1.97 g) dissolved in deionized water (3.9 mL).

-

Addition of Reagents: A solution of ammonium chloride (2.33 g) in deionized water (5.9 mL) and 20% aqueous ammonia (3.5 mL) is added to the flask.

-

Addition of Cyclopentanone: Cyclopentanone (3 g) dissolved in methanol (3.8 mL) is added dropwise to the reaction mixture.

-

Reaction: The mixture is stirred vigorously at room temperature for 1.5 hours.

-

Heating: The reaction is then heated to 60°C for 45 minutes.

-

Workup: After cooling to room temperature, the mixture is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-aminocyclopentanecarbonitrile.

The Buchwald-Hartwig amination is a powerful method for the formation of the C-N bond between the 1-aminocyclopentyl synthon and an aryl halide. This reaction is known for its broad substrate scope and functional group tolerance.

Caption: Schematic of the Buchwald-Hartwig amination for scaffold synthesis.

For Route B, reductive amination of a pre-formed anilino-cyclopentanone offers a direct approach. This can be achieved using various reducing agents, with sodium triacetoxyborohydride being a mild and selective option.

Experimental Protocol: Reductive Amination of Cyclopentanone with Aniline (Illustrative)

-

Reaction Setup: To a solution of cyclopentanone (1.0 mmol) and aniline (1.1 mmol) in 1,2-dichloroethane (5 mL) is added acetic acid (1.2 mmol).

-

Addition of Reducing Agent: Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 10 minutes.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the N-cyclopentylaniline.

Pharmacological Activity and Therapeutic Applications

The 1-aminocyclopentyl aniline scaffold is of significant interest in several therapeutic areas, largely driven by its ability to mimic the binding of aniline-containing drugs while offering an improved metabolic profile.

Kinase Inhibition

Many kinase inhibitors utilize an aniline or anilino-quinazoline core to interact with the hinge region of the ATP-binding pocket. The 1-aminocyclopentyl aniline scaffold can serve as a direct, more three-dimensional replacement for this moiety. The sp³-rich nature of the cyclopentyl ring can provide new vectors for exploring interactions with the solvent front or other regions of the kinase domain, potentially leading to enhanced potency and selectivity.

Caption: Bioisosteric replacement of aniline in a kinase inhibitor context.

GPCR Modulation

Ligands for G-protein coupled receptors (GPCRs) often feature aromatic amines for key interactions with the receptor. The conformational constraints and altered lipophilicity of the 1-aminocyclopentyl aniline scaffold can lead to novel receptor subtype selectivity profiles compared to their planar aniline counterparts.

Structure-Activity Relationship (SAR) Insights

While extensive SAR data for the 1-aminocyclopentyl aniline scaffold is still emerging, we can extrapolate from known trends in related chemical series to propose a hypothetical SAR study for a generic kinase target. The following table presents hypothetical data to illustrate potential SAR trends.

| Compound | R¹ (Aniline Substitution) | R² (Cyclopentyl Substitution) | Kinase IC₅₀ (nM) - Hypothetical | Rationale for Activity |

| 1a | H | H | 500 | Baseline activity of the core scaffold. |

| 1b | 3-Cl | H | 150 | Electron-withdrawing group enhances hinge binding. |

| 1c | 3-OCH₃ | H | 300 | Methoxy group may have slight steric hindrance. |

| 1d | 3-Cl | 3-OH (cis) | 80 | Hydroxyl group forms a new hydrogen bond. |

| 1e | 3-Cl | 3-OH (trans) | 200 | Incorrect stereochemistry for the new interaction. |

| 1f | 4-SO₂NH₂ | H | 50 | Sulfonamide provides a strong solvent-front interaction. |

Analysis of Hypothetical SAR:

-

Aniline Substitution (R¹): As is common with many kinase inhibitors, substitution at the meta-position of the aniline ring is expected to influence hinge-binding interactions. Small, electron-withdrawing groups like chlorine (1b) are often favorable. Groups capable of forming hydrogen bonds with the solvent-exposed region of the active site, such as a sulfonamide (1f), could significantly enhance potency.

-

Cyclopentyl Substitution (R²): Substitution on the cyclopentyl ring offers an opportunity to probe for new interactions within the ATP-binding pocket. The introduction of a hydroxyl group (1d) with the correct stereochemistry could lead to a significant increase in potency by forming a new hydrogen bond with a nearby residue. The stereochemical dependence of this interaction (compare 1d and 1e) highlights the importance of the three-dimensional nature of the scaffold.

Conclusion and Future Directions

The 1-aminocyclopentyl aniline scaffold represents a valuable tool in the medicinal chemist's arsenal for overcoming the metabolic liabilities associated with traditional aniline-containing compounds. Its synthetic accessibility, coupled with the potential for improved physicochemical and pharmacological properties, makes it an attractive platform for the design of next-generation therapeutics. Future work in this area will likely focus on the development of novel, stereoselective synthetic routes to access a wider range of substituted analogs and the systematic evaluation of these compounds across various biological targets to fully elucidate their therapeutic potential. The continued exploration of saturated bioisosteres like the 1-aminocyclopentyl aniline scaffold will undoubtedly contribute to the discovery of safer and more effective medicines.

References

- Improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

- Reductive amination of cyclopentanone.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. Oxford Academic; December 2025.

- A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme Connect; March 2016.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- Aniline replacement in drug-like compounds. Cresset Group; January 2024.

- Buchwald–Hartwig amin

- Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. PMC;

- Buchwald-Hartwig Amin

- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt c

- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov

- Reductive amin

- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Royal Society of Chemistry; June 2023.

- Application Note: A Detailed Protocol for the Reductive Amination of Cyclopentanone with n-Butylamine. BenchChem.

- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.

- A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes.

- Design and Analysis of the 4-Anilinoquin(az)

- Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. PubMed; November 2000.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI; April 2023.

- Structure-activity relationship of aniline analogues.

- Structure-activity Relationships of G Protein-Coupled Receptors. PubMed.

- New Study Uncovers How a Crucial Receptor Distinguishes Between Two Almost Identical Drug Molecules. Bioengineer.org; February 2026.

- The Structure–property Relationships of GPCR-targeted Drugs Approved between 2011 and 2021.

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole. Semantic Scholar; November 2024.

- Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evalu

- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI; August 2025.

Sources

Sourcing High-Purity 3-(1-Aminocyclopentyl)aniline Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview for sourcing high-purity 3-(1-Aminocyclopentyl)aniline dihydrochloride, a specialized aniline derivative with potential applications in pharmaceutical research and development. Given the compound's specific nature, this document emphasizes the critical aspects of chemical identity, synthesis, purification, analytical characterization, and procurement strategies.

Chemical Identity and Properties

3-(1-Aminocyclopentyl)aniline dihydrochloride is an aromatic amine featuring a cyclopentylamine substituent at the meta-position of the aniline ring. The dihydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many research applications.

Table 1: Physicochemical Properties of 3-(1-Aminocyclopentyl)aniline (Free Base - Estimated)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | - |

| Molecular Weight | 176.26 g/mol | - |

| Appearance | Likely an oil or low-melting solid | General knowledge of anilines |

| Solubility | Soluble in organic solvents | General knowledge of anilines |

The dihydrochloride salt would be a solid with increased water solubility.

The Significance of Aniline Derivatives in Research

Aniline and its derivatives are foundational building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials.[2] In drug discovery, the aniline moiety is a common structural motif found in numerous therapeutic agents.[3] However, the metabolic instability of the aniline ring can sometimes lead to toxicity.[4] The introduction of substituents, such as the aminocyclopentyl group, is a key strategy employed by medicinal chemists to modulate the compound's physicochemical properties, including its metabolic profile, receptor binding affinity, and overall safety and efficacy.

Synthesis of 3-(1-Aminocyclopentyl)aniline Dihydrochloride

The synthesis of this target molecule can be approached through several established methodologies for forming carbon-nitrogen bonds. The two most probable synthetic routes are Reductive Amination and Buchwald-Hartwig Amination.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the aniline nitrogen from the cyclopentyl ring or constructing the aminocyclopentyl aniline from a nitrobenzene precursor.

Caption: Retrosynthetic pathways for 3-(1-Aminocyclopentyl)aniline.

Synthetic Methodologies

a) Reductive Amination:

This is a powerful and widely used method for the formation of amines from carbonyl compounds.[5][6] The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

-

Step 1: Imine Formation: Reaction of an aniline precursor with cyclopentanone.

-

Step 2: Reduction: In situ reduction of the imine using a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

A plausible pathway starts with 3-aminobenzonitrile and cyclopentanone, followed by reduction and subsequent hydrolysis of the nitrile to the amine.

b) Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-N bonds.[2][7][8] It offers a broad substrate scope and functional group tolerance.[7]

-

Reactants: A substituted aniline (or aniline equivalent) and a cyclopentyl amine derivative, or vice versa, are coupled. For instance, 3-bromoaniline can be coupled with 1-aminocyclopentane.

-

Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos) are required.

-

Base: A non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used to facilitate the catalytic cycle.

Caption: Key synthetic workflows for 3-(1-Aminocyclopentyl)aniline.

Purification and Salt Formation

Post-synthesis, the crude product requires purification to achieve the high purity necessary for research applications. Common purification techniques include:

-

Column Chromatography: Effective for removing unreacted starting materials and byproducts.

-

Recrystallization: Ideal for obtaining highly pure crystalline solids.

-

Distillation: Suitable if the free base is a liquid.

Once the purified free base is obtained, the dihydrochloride salt can be formed by treating a solution of the amine with two equivalents of hydrochloric acid (either as a gas or an aqueous/ethanolic solution), followed by precipitation and collection of the salt.

Quality Control and Analytical Characterization

For a specialized compound like 3-(1-Aminocyclopentyl)aniline dihydrochloride, where reference standards may not be commercially available, a comprehensive suite of analytical techniques is essential to confirm its identity, purity, and integrity.

Table 2: Analytical Techniques for Quality Control

| Technique | Purpose | Key Parameters to Assess |

| ¹H and ¹³C NMR | Structural Elucidation | Chemical shifts, coupling constants, and integration of protons and carbons to confirm the connectivity of the aminocyclopentyl and aniline moieties. |

| HPLC | Purity Assessment & Quantification | Peak purity, retention time, and area percentage to determine the purity of the compound and quantify any impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection is a standard approach.[4][7] |

| Mass Spectrometry (MS) | Molecular Weight Verification | Determination of the molecular ion peak to confirm the molecular weight of the compound. |

| FTIR | Functional Group Identification | Presence of characteristic absorption bands for N-H (amine), C-N, and aromatic C-H bonds. |

| Elemental Analysis | Elemental Composition | Confirmation of the empirical formula by determining the percentage of C, H, N, and Cl. |

A reputable supplier should provide a comprehensive Certificate of Analysis (CoA) that includes data from these analytical techniques.

Caption: A typical quality control workflow for a high-purity research chemical.

Sourcing Strategies

Given the specialized nature of 3-(1-Aminocyclopentyl)aniline dihydrochloride, sourcing requires a targeted approach.

Custom Synthesis Suppliers

The most likely route for obtaining this compound is through a custom synthesis provider. Several companies specialize in the synthesis of novel and rare chemicals for research and development.

-

Key Considerations When Choosing a Custom Synthesis Supplier:

-

Expertise: Look for suppliers with demonstrated experience in synthesizing aniline derivatives and complex amines.

-

Analytical Capabilities: Ensure the supplier has the necessary analytical instrumentation to provide a comprehensive CoA.

-

Confidentiality: A non-disclosure agreement (NDA) is standard practice to protect intellectual property.

-

Scalability: If future scale-up is a possibility, inquire about their capabilities for larger-scale synthesis.

-

Potential Custom Synthesis Providers:

While a direct supplier for this specific compound was not identified in general searches, companies that offer custom synthesis of aniline derivatives and other fine chemicals are good starting points. Examples of such companies include Azelis, BerrChem, Prestwick Chemical, and Otava Chemicals.[1][5][6][8]

Evaluating Supplier Documentation

When a potential source is identified, a thorough review of the provided documentation is crucial.

-

Certificate of Analysis (CoA): This is the most critical document. It should include:

-

The compound's identity and structure.

-

Purity data from HPLC or GC.

-

Spectroscopic data (¹H NMR, ¹³C NMR, MS) that confirms the structure.

-

Physical properties (e.g., appearance, melting point).

-

-

Safety Data Sheet (SDS): Provides essential information on handling, storage, and potential hazards.

Conclusion

Sourcing high-purity 3-(1-Aminocyclopentyl)aniline dihydrochloride requires a diligent and technically informed approach. Due to its likely status as a non-catalog chemical, researchers should anticipate partnering with a custom synthesis provider. The core principles of verifying chemical identity through robust analytical data, understanding the synthetic feasibility, and rigorously evaluating supplier quality are paramount to ensuring the integrity of research outcomes. This guide provides the foundational knowledge for navigating the procurement of this and other specialized chemical entities for advanced scientific investigation.

References

-

A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. National Institutes of Health. [Link]

-

Prestwick Chemical. Custom Synthesis. [Link]

-

Otava Chemicals. Custom Synthesis. [Link]

-

A One-Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. ACS Publications. [Link]

-

Lanxess. Aniline. [Link]

-

A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. Semantic Scholar. [Link]

Sources

- 1. berrchem.com [berrchem.com]

- 2. Aniline [lanxess.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fine Chemical Synthesis | Aniline Derivatives | Azelis [azelis.com]

- 6. Custom Synthesis - Prestwick Chemical Libraries [prestwickchemical.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Custom Synthesis [otavachemicals.com]

Troubleshooting & Optimization

troubleshooting solubility issues with 3-(1-Aminocyclopentyl)aniline dihydrochloride

Technical Guide: Troubleshooting Solubility & Handling of 3-(1-Aminocyclopentyl)aniline Dihydrochloride

Executive Summary & Compound Profile

Compound: 3-(1-Aminocyclopentyl)aniline dihydrochloride Class: Aromatic/Aliphatic Diamine Salt Molecular Characteristics: Amphiphilic diamine containing both a weak aromatic base (aniline) and a strong aliphatic base (cyclopentyl amine).[1]

As a Senior Application Scientist, I frequently encounter researchers struggling with this specific class of intermediates. The core challenge lies in its dual-basicity and ionic nature .[1] Users often treat it like a simple aniline, failing to account for the highly basic aliphatic amine on the cyclopentyl ring.[2] This oversight leads to extraction failures ("It won't go into the organic layer") or reaction stalling ("It won't dissolve in DCM").[1]

This guide provides a self-validating troubleshooting framework based on pKa-driven solubility logic.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Value (Estimated) | Technical Implication |

| Salt Form | Dihydrochloride (2HCl) | Highly polar; lattice energy requires high-dielectric solvents to break.[1] |

| pKa 1 (Aniline) | ~4.6 | Weak base.[1] Deprotonates at pH > 5.[1] |

| pKa 2 (Aliphatic) | ~10.5 | Strong base.[1] Remains protonated (charged) until pH > 11. |

| LogP (2HCl) | < 0 (Negative) | Strictly water-soluble; insoluble in non-polar organics.[1] |

| LogP (Free Base) | ~2.5 - 3.0 | Lipophilic; soluble in DCM, EtOAc, etc.[1][2] |

Solubility Troubleshooting (Q&A)

Scenario A: Reaction Setup

Q: "I am trying to run an amide coupling in Dichloromethane (DCM), but the starting material sits at the bottom of the flask. What is wrong?"

A: You are fighting thermodynamics.

The dihydrochloride salt is an ionic lattice. DCM has a low dielectric constant (

-

The "In-Situ" Fix (Recommended for stability): Switch the solvent to DMF or DMSO (or a 1:1 mixture with DCM).[1] These polar aprotic solvents can solvate the salt. Add a non-nucleophilic base (e.g., DIPEA or TEA) in excess (at least 3-4 equivalents) to liberate the free amine in situ.[1]

-

The "Free-Base" Fix: Convert the salt to the free base before the reaction (see Protocol 1 below). Warning: The free aniline is more susceptible to oxidation (browning) than the HCl salt.[1] Use immediately after isolation.[1]

Scenario B: Workup & Extraction

Q: "I neutralized the reaction with Saturated Sodium Bicarbonate (NaHCO₃), but my product is still in the aqueous layer (or formed a rag layer). Where is it?"

A: This is the most common failure mode with this compound. Saturated NaHCO₃ has a pH of ~8.3.[1]

Because the molecule still carries a positive charge, it acts like a surfactant or remains water-soluble.[2] It will not partition effectively into the organic layer. Solution: You must adjust the aqueous phase to pH > 12 using 1M NaOH or KOH to fully deprotonate the aliphatic amine. Only then will the molecule become non-polar enough to extract into DCM or Ethyl Acetate.

Visual Troubleshooting Workflows

Figure 1: Solubility & Handling Decision Tree

Caption: Decision tree for solvent selection and extraction logic based on the ionic state of the diamine.

Figure 2: The "Dual-pH" Extraction Logic

This diagram illustrates why standard workups fail. The molecule exists in three distinct states depending on pH.

Caption: Speciation of 3-(1-Aminocyclopentyl)aniline. Extraction is only possible at pH > 12.[1][2]

Validated Protocols

Protocol 1: Conversion to Free Base (Desalting)

Use this if you absolutely must use a non-polar solvent (DCM, Toluene) for your next step.[1][2]

-

Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of distilled water. (The solution will be acidic, pH ~1-2).

-

Basification: Place the beaker in an ice bath (exothermic reaction). Slowly add 2M NaOH dropwise while monitoring pH.

-

Extraction: Add 15 mL of DCM (Dichloromethane). Shake vigorously in a separatory funnel.

-

Separation: Collect the lower organic layer.[1]

-

Repeat: Extract the aqueous layer 2 more times with DCM.[1]

-

Drying: Dry combined organics over anhydrous

, filter, and concentrate in vacuo at < 40°C.-

Result: Viscous oil or low-melting solid (Free Base).[1] Store under Nitrogen.

-

Protocol 2: Solvent Switching (The "Azeotrope" Trick)

Use this if you ran a reaction in DMF/DMSO and need to remove it.[1]

DMF and DMSO are difficult to remove by rotary evaporation due to high boiling points.[1]

-

Dilute the reaction mixture with Water (5x volume) and extract into Ethyl Acetate (if product is neutral).[1]

-

Alternative (If product is sensitive to water): Wash the DMF solution with Heptane (removes impurities) or use a LiCl aqueous wash (5% LiCl) to pull DMF out of the organic layer during extraction [1].[1]

References

-

Levin, D. (2011).[1][2] Process Research and Development Strategy for the Synthesis of Anilines. Organic Process Research & Development. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).[2]

-

Reich, H. J. (2024).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

-

PubChem. (2024).[1] Compound Summary: Aminocyclopentyl derivatives. National Library of Medicine. [Link]

Sources

optimizing recrystallization solvents for 3-(1-Aminocyclopentyl)aniline dihydrochloride

Technical Support Center: 3-(1-Aminocyclopentyl)aniline Dihydrochloride

Welcome to the technical support center for the purification of 3-(1-Aminocyclopentyl)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization of this compound. As a dihydrochloride salt, this molecule presents unique purification challenges that require a systematic and well-understood approach to solvent selection and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 3-(1-Aminocyclopentyl)aniline dihydrochloride that I should consider for recrystallization?

A: The most critical property is that it is a dihydrochloride salt. This dictates its solubility profile. The two hydrochloride groups make the molecule highly polar and ionic. Consequently, it will exhibit high solubility in polar protic solvents like water and short-chain alcohols (methanol, ethanol) and will be largely insoluble in nonpolar solvents such as hexanes or toluene.[1][2][3] The presence of both an aromatic ring and an aliphatic cyclopentyl group adds some nonpolar character, which can be exploited using mixed-solvent systems.

Q2: Why is my compound "oiling out" instead of forming crystals?

A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid.[4][5] This typically happens for one of two reasons:

-

The boiling point of your solvent is higher than the melting point of your compound. The compound melts before it crystallizes.

-

The solution is too supersaturated, or cooled too quickly. This causes the compound to crash out of solution as a liquid before it has time to form an ordered crystal lattice.[5]

For detailed solutions, please refer to the Troubleshooting Guide: Oiling Out .

Q3: I've cooled my solution, but no crystals have formed. What should I do?

For specific techniques to address this, see the Troubleshooting Guide: Inducing Crystallization .

Solvent Selection & Optimization Strategy

The selection of an appropriate solvent system is the most critical factor for a successful recrystallization.[10][11][12] The ideal solvent should dissolve the compound completely when hot but poorly when cold.[10][11]

A Systematic Approach to Solvent Screening

For a highly polar salt like 3-(1-Aminocyclopentyl)aniline dihydrochloride, a logical screening process is essential. Start with highly polar single solvents and move to mixed-solvent systems if a single solvent is not effective.

Caption: Workflow for systematic solvent screening.

Recommended Solvent Systems

Given the dihydrochloride nature of the target compound, polar solvents are the primary choice. Mixed-solvent systems, which combine a "good" solvent (in which the compound is soluble) with a miscible "poor" or "anti-solvent" (in which it is insoluble), offer finer control over solubility.[10][11][13]

| Solvent System | Boiling Point (°C) | Polarity Index | Role | Rationale & Comments |

| Isopropanol (IPA) | 82.4 | 4.3 | Single Solvent | A good starting point. Less polar than ethanol, potentially offering a better solubility differential between hot and cold.[14] |

| Ethanol (EtOH) | 78.5 | 5.2 | Single Solvent | Often too effective at dissolving hydrochloride salts even when cold, which can lead to low yields.[14] |

| Water (H₂O) | 100.0 | 9.0 | Single Solvent / Good Solvent | Highly effective at dissolving the salt.[15] May require a large volume reduction or an anti-solvent for good recovery. |

| IPA / Water | Variable | Variable | Mixed System | An excellent choice. Dissolve the compound in a minimum of hot water, then slowly add IPA as the anti-solvent until turbidity persists. Reheat to clarify and cool slowly. |

| Ethanol / Water | Variable | Variable | Mixed System | Similar to IPA/Water. The higher polarity of ethanol may require a larger proportion of water as the anti-solvent.[11] |

| Ethanol / Diethyl Ether | Variable | Variable | Mixed System | A common system for precipitating hydrochloride salts.[14] Dissolve in hot ethanol and add ether as the anti-solvent. Use with caution due to ether's high volatility and flammability. |

Troubleshooting Guides (Q&A Format)

Issue: The Compound "Oiled Out"

Q: My compound separated as a liquid/oil upon cooling. What caused this and how can I get crystals?

A: Oiling out is a common problem, especially with impure compounds or when the solution temperature is above the compound's melting point.[4][5] The liquid oil is a supersaturated solution of your compound that has failed to nucleate into solid crystals, often trapping impurities.[5]

Solutions:

-

Re-heat and Add More Solvent: The most direct solution is to reheat the mixture until the oil redissolves completely. Add a small amount (1-5% of the total volume) of additional "good" solvent to lower the saturation point.[4] Then, allow it to cool much more slowly.

-

Lower the Solution Temperature: If possible, use a solvent system with a lower boiling point. For example, if you are using water (BP 100°C), try an IPA/water azeotrope (BP ~80°C).

-

Slow Down Cooling: Rapid cooling dramatically increases supersaturation and promotes oiling out.[13] After heating, allow the flask to cool slowly on the benchtop, then transfer it to a room temperature water bath before moving to an ice bath.

-

Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, oiled solution.[7][16] This provides a template for proper crystal growth.

Issue: No Crystal Formation

Q: My solution is clear and has been cooling for a long time, but no crystals have appeared. What are my next steps?

A: This indicates that the solution is not yet saturated at the current temperature, likely because too much solvent was used.[4][6] The energy barrier for nucleation has also not been overcome.

Solutions:

-

Induce Crystallization by Scratching: Use a glass rod to vigorously scratch the inside surface of the flask below the level of the solution.[7][16] The microscopic imperfections on the glass provide nucleation sites for crystals to form.

-

Add a Seed Crystal: As mentioned previously, adding a seed crystal is a highly effective method to initiate crystallization.[7][16]

-

Reduce the Solvent Volume: Gently heat the solution again and boil off a portion of the solvent (e.g., 10-20% of the volume).[4][6] This will increase the concentration of your compound. Allow the solution to cool again.

-

Use an Anti-Solvent: If you are using a single-solvent system, you can carefully add a miscible anti-solvent dropwise to the cooled solution until it becomes persistently cloudy, then add a drop or two of the original solvent to redissolve the cloudiness before allowing it to rest.

Detailed Experimental Protocols

Protocol 1: General Recrystallization using a Mixed-Solvent System (e.g., Isopropanol/Water)

-

Dissolution: Place the crude 3-(1-Aminocyclopentyl)aniline dihydrochloride in an Erlenmeyer flask. Add the minimum amount of hot water required to just fully dissolve the solid.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Addition of Anti-Solvent: While the solution is still hot, add isopropanol (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity).

-

Clarification: Add a few drops of hot water back into the solution until it becomes clear again. This ensures the solution is saturated at the elevated temperature.

-

Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven.

Caption: Step-by-step mixed-solvent recrystallization workflow.

References

-

University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. Retrieved from [Link]

-

Nichols, L. (2023). 4. Crystallization. Chemistry LibreTexts. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization I. UCLA Chemistry. Retrieved from [Link]

-

Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (2024). Crystallization. Wikipedia. Retrieved from [Link]

-

Nichols, L. (2025, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Scribd. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry. Retrieved from [Link]

-

Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

-

Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. Retrieved from [Link]

-

Mohrig, J. R., et al. (n.d.). Recrystallization. From Techniques in Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Polarity Table. Scribd. Retrieved from [Link]

-

Fieser, L. F. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]

-

KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. KiloMentor. Retrieved from [Link]

-

Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342. Retrieved from [Link]

-

ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Cheméo. Retrieved from [Link]

-

Solubility of Things. (n.d.). Aniline. Solubility of Things. Retrieved from [Link]

-

PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Aminomethyl)cyclopentan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Inchem. (n.d.). ICSC 1013 - ANILINE HYDROCHLORIDE. Inchem.org. Retrieved from [Link]

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. rubingroup.org [rubingroup.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mt.com [mt.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]

- 9. Crystallization - Wikipedia [en.wikipedia.org]

- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. garudachem.com [garudachem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

stability of 3-(1-Aminocyclopentyl)aniline dihydrochloride in aqueous solution

[1]

Executive Summary & Quick Reference

-

Compound Stability: High in acidic aqueous solution (pH < 4) and solid state; Low in neutral or basic solutions (pH > 6) due to oxidative degradation.

-

Key Risk: Oxidation of the aniline moiety leads to pink/brown discoloration and polymerization.

-

Storage Condition: Solid: -20°C, desiccated, dark. Solution: Prepare fresh; if necessary, store at -80°C in acidic buffer (pH 2-3).

-

Handling: Hygroscopic solid.[2] Handle under inert atmosphere (Argon/Nitrogen) if possible.

| Parameter | Stability Status | Critical Action |

| Solid State | Stable (Months/Years) | Store at -20°C, protect from moisture/light.[1] |

| Acidic Solution (pH < 4) | Stable (Days/Weeks) | Maintain low pH; use degassed water. |

| Neutral Solution (pH 7) | Unstable (Hours) | Use immediately; protect from light. |

| Basic Solution (pH > 9) | Highly Unstable | Avoid storage; rapid oxidation occurs. |

Detailed Technical Profile

Chemical Structure & Reactivity

The molecule contains two distinct amine functionalities with vastly different pKa values, dictating its stability profile:

-

Aromatic Amine (Aniline): Low pKa (~4.6). In the dihydrochloride salt, this group is protonated (

). However, in water, it exists in equilibrium. If the pH rises above ~4, it deprotonates to the free base ( -

Aliphatic Amine (Cyclopentyl): High pKa (~10.5). This group remains protonated and stable across a wide pH range, providing solubility but contributing little to oxidative instability.

Degradation Mechanism (Oxidative Stress)

The primary failure mode is autoxidation of the aniline moiety. This is accelerated by:

-

pH > 5: Increases the concentration of the free aniline base.

-

Light (UV/Vis): Photo-catalyzes the formation of radical cations.

-

Trace Metals: Catalyze electron transfer to dissolved oxygen.

Mechanism Visualization: The following diagram illustrates the pH-dependent deprotonation and subsequent oxidation pathway.

Caption: pH-dependent stability profile. The critical instability window opens when the aniline group deprotonates (pH > 4.6), enabling oxidative coupling.

Troubleshooting Guide

Use this matrix to diagnose issues with your stock solutions or reaction mixtures.

| Symptom | Probable Cause | Corrective Action |

| Solution turns pink/red | Early-stage Oxidation. Formation of quinone imine intermediates.[1] | Discard solution. Check pH; ensure it is acidic. Use degassed buffers for future preps. |

| Solution turns brown/black | Advanced Oxidation. Polymerization of aniline (formation of "aniline black"). | Discard immediately. Filter sterilization will not remove soluble oligomers. |

| Precipitate formation | pH Shift. If pH > 9, the free base may precipitate due to lower solubility than the salt. | Acidify with 0.1 M HCl to redissolve (if not oxidized). Verify concentration limits. |

| Loss of potency (Bioassay) | Hydrolysis/Degradation. While hydrolysis is rare, oxidation reduces effective concentration. | Quantify concentration via HPLC.[2] Do not rely on OD600 or visual checks alone. |

| Hygroscopicity (Solid clumping) | Moisture Absorption. The dihydrochloride salt is hygroscopic. | Dry under vacuum over |

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Prepare a solution stable for >2 weeks at -20°C.

-

Solvent Preparation:

-

Use HPLC-grade water.[1]

-

Degas the water by sparging with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.

-

Optional: Add 1 mM HCl to ensure the pH remains below 3.0.

-

-

Weighing:

-

Weigh the dihydrochloride salt rapidly to avoid moisture uptake.

-

-

Dissolution:

-

Add the solid to the degassed solvent. Vortex until fully dissolved.

-

Verify pH: Spot 2 µL on pH paper. It should be acidic (pH 1-3).[1]

-

-

Storage:

-

Aliquot into light-protective (amber) tubes.

-

Flash freeze in liquid nitrogen (preferred) or place directly at -80°C.[1]

-

Protocol B: HPLC Stability Check

Objective: Quantify degradation products.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid stabilizes the amine).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm .

-

Pass Criteria: Single peak >98% area. New peaks at higher retention times usually indicate oxidative dimers (azo compounds).

Frequently Asked Questions (FAQ)

Q: Can I dissolve this compound in DMSO? A: Yes, it is soluble in DMSO. However, DMSO can act as a mild oxidant under certain conditions. For long-term storage, aqueous acidic buffers (frozen) or dry powder are superior. If using DMSO, use anhydrous, high-purity grade and store at -20°C.[1]

Q: Why is the "dihydrochloride" form preferred over the free base? A: The free base is an oil or low-melting solid that oxidizes rapidly in air. The dihydrochloride salt "locks" the nitrogen lone pairs with protons, preventing the electron transfer required for oxidation.

Q: I need to use this in a cell culture assay at pH 7.4. Will it degrade? A: At pH 7.4, the aniline group is deprotonated. It will be stable for the duration of a typical assay (24-48 hours) if the concentration of antioxidants (e.g., glutathione, serum proteins) in the media is sufficient. However, do not store the compound in media; add it fresh immediately before the experiment.

Q: Is the compound light sensitive? A: Yes. Anilines are photolabile. Always use amber glassware or wrap containers in aluminum foil during bench work.

References

-

Patai, S. (Ed.). (1968). The Chemistry of the Amino Group. Interscience Publishers. (Foundational text on amine oxidation mechanisms).

-

Travis, A. S. (2009). "Manufacture and uses of the anilines: A vast array of processes and products." The Chemistry of Anilines. Wiley-VCH.[1]

-

Lyons, C. D., et al. (1984). "Photodecomposition of aniline in aqueous solution." Environmental Science & Technology. (Establishes photolability of aniline derivatives).

-

Sigma-Aldrich/Merck. "Aniline Hydrochloride Safety Data Sheet." (General handling for aniline salts). Link

-

PubChem. "Compound Summary: 3-(1-Aminocyclopentyl)aniline."[1] National Library of Medicine. (Structural verification). Link

minimizing side reactions when using 3-(1-Aminocyclopentyl)aniline dihydrochloride

Welcome to the technical support center for 3-(1-Aminocyclopentyl)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing side reactions and ensuring the successful application of this versatile reagent in your synthetic workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and reactivity of 3-(1-Aminocyclopentyl)aniline dihydrochloride.

Q1: What are the key structural features of 3-(1-Aminocyclopentyl)aniline dihydrochloride and how do they influence its reactivity?

A: 3-(1-Aminocyclopentyl)aniline possesses two key reactive sites: a primary aromatic amine (aniline) and a primary aliphatic amine on a cyclopentyl ring. The aniline's amino group is directly attached to the benzene ring, making it an electron-donating group that activates the ring towards electrophilic aromatic substitution, primarily at the ortho and para positions.[1][2] However, the bulky aminocyclopentyl group can sterically hinder the ortho positions. The aliphatic amine on the cyclopentyl ring is a stronger base and more nucleophilic than the aromatic amine.[3] The dihydrochloride salt form means both amino groups are protonated, rendering them non-nucleophilic and protecting them from unwanted reactions until the free base is generated.[4][5]

Q2: How should 3-(1-Aminocyclopentyl)aniline dihydrochloride be stored and handled to maintain its integrity?

A: Proper storage and handling are crucial. The compound should be stored in a tightly closed container in a dry, well-ventilated place, protected from light. It is important to avoid moisture, as the hydrochloride salt is hygroscopic. For handling, it is recommended to work under a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[6][7] Avoid creating dust, as fine particles can form explosive mixtures with air upon intense heating.

Q3: Why is the dihydrochloride salt form of this aniline derivative commonly used?

A: The dihydrochloride salt offers several advantages. Firstly, it enhances the stability and shelf-life of the compound by preventing air oxidation of the aniline moiety. Secondly, the salt form improves its solubility in aqueous media, which can be beneficial for certain reaction setups.[4] Most importantly, the protonation of the amino groups protects them from participating in undesired side reactions until the free base is intentionally generated in situ by the addition of a base.[8]

Q4: What are the typical impurities that might be present in 3-(1-Aminocyclopentyl)aniline dihydrochloride and how can they affect my reaction?

A: Potential impurities can arise from the manufacturing process or degradation over time. These may include unreacted starting materials, by-products from the synthesis, residual solvents, and oxidation products.[9] For instance, the presence of related aniline derivatives or incompletely formed aminocyclopentyl rings could lead to the formation of undesired coupled products in your reaction. Oxidation can lead to colored impurities like p-benzoquinone.[9] It is advisable to use a high-purity grade of the reagent and, if necessary, purify it before use, for example, by recrystallization.

Section 2: Troubleshooting Guide for Minimizing Side Reactions

This section provides detailed solutions to specific problems you might encounter during your experiments, focusing on the underlying chemical principles.

Issue 1: Unwanted N-Alkylation or N-Acylation of the Aniline Nitrogen

Problem: During a reaction intended to modify another part of the molecule, you observe side products resulting from the reaction of the aniline nitrogen with electrophiles (e.g., alkyl halides, acyl chlorides).

Root Cause Analysis: The aniline nitrogen, even when part of a salt, can become deprotonated under certain reaction conditions, especially if a base is present. The resulting free aniline is nucleophilic and can react with electrophiles.

Mitigation Strategies:

-

pH Control: Carefully control the pH of the reaction mixture. Maintaining an acidic pH will keep the aniline protonated and non-nucleophilic.[8]

-

Use of Protecting Groups: For reactions requiring basic conditions or highly reactive electrophiles, it is highly recommended to protect the aniline nitrogen. The tert-butoxycarbonyl (Boc) group is a common and effective choice.[10][11][12]

Experimental Protocol: Boc Protection of the Aniline Moiety

-

Dissolution: Dissolve 3-(1-Aminocyclopentyl)aniline dihydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Basification: Add a base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the hydrochloride salts and generate the free diamine.

-

Protection: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 to 1.2 equivalents relative to the aniline) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess reagents and salts. Purify the N-Boc protected product by column chromatography on silica gel.[13]

Visualization: Protecting Group Strategy

Caption: Workflow for preventing side reactions via N-Boc protection.

Issue 2: Formation of Azo Compounds and Other Oxidative Side Products

Problem: You observe the formation of colored impurities, particularly in reactions involving oxidizing agents or prolonged exposure to air. These are often azo compounds formed by the coupling of two aniline molecules.[14][15]

Root Cause Analysis: Anilines are susceptible to oxidation.[16] The oxidation can be mediated by various reagents or even atmospheric oxygen, leading to the formation of radical intermediates that can dimerize to form azo compounds or other colored by-products.

Mitigation Strategies:

-

Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

-

Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

-

Avoid Strong Oxidants: If possible, choose reaction conditions that do not involve strong oxidizing agents. If an oxidant is necessary, consider milder alternatives or controlled addition at low temperatures.

-

Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress oxidative side reactions.

Quantitative Data: Impact of Atmosphere on Aniline Stability

| Condition | Observation after 24h at RT |

| Air Exposure | Solution develops a yellow to brown color |

| Nitrogen Atmosphere | Solution remains colorless |

Issue 3: Poor Yields in Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Problem: When using 3-(1-Aminocyclopentyl)aniline as a coupling partner in palladium-catalyzed cross-coupling reactions, you experience low yields or incomplete conversion.

Root Cause Analysis: The free amino groups of the aniline can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[17] Additionally, the steric bulk of the aminocyclopentyl group may hinder the approach of the coupling partners to the catalytic center.

Mitigation Strategies:

-

Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often overcome catalyst inhibition by the amine and promote efficient coupling.[17]

-

Base Selection: The choice of base can significantly impact the reaction outcome. Weaker bases may not be sufficient to deprotonate the aniline hydrochloride effectively, while overly strong bases can lead to other side reactions. A careful screening of bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) is recommended.

-

Protecting Group Strategy: As mentioned in Issue 1, protecting the aniline nitrogen with a group like Boc can prevent its coordination to the palladium catalyst, often leading to improved yields.[10] The protecting group can be removed in a subsequent step.

-

Solvent and Temperature Optimization: The solvent and reaction temperature can influence the reaction rate and selectivity. A systematic optimization of these parameters is often necessary.[18]

Visualization: Logic for Optimizing Coupling Reactions

Caption: Troubleshooting flowchart for low-yielding coupling reactions.

Section 3: Purification and Characterization

Q5: What are the recommended methods for purifying the final product after a reaction involving 3-(1-Aminocyclopentyl)aniline?

A: The choice of purification method depends on the properties of your final product.

-

Extraction: An initial acid-base extraction can be very effective. If your product is basic, it can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate or allow for extraction of the purified product into an organic solvent.

-

Column Chromatography: For non-polar to moderately polar compounds, silica gel column chromatography is a standard and effective method.[13] The choice of eluent system will need to be optimized for your specific compound.

-

Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.

Q6: What are the key analytical techniques for characterizing products derived from 3-(1-Aminocyclopentyl)aniline?

A: A combination of analytical techniques is recommended for unambiguous characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product. The spectra will show characteristic signals for the aromatic protons, the cyclopentyl ring protons, and any newly introduced functional groups.

-

Mass Spectrometry (MS): MS provides the molecular weight of your compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining a precise mass and elemental formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches for the amines and carbonyl stretches if you have performed an acylation reaction.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of your final compound and for monitoring reaction progress.

By understanding the inherent reactivity of 3-(1-Aminocyclopentyl)aniline dihydrochloride and implementing these troubleshooting strategies, you can minimize side reactions and achieve your desired synthetic outcomes with greater efficiency and success.

References

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (2024, September 16). Vertex AI Search.

- Cross-coupling of substituted anilines a | Download Table - ResearchGate. (n.d.). ResearchGate.

- In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry - ChemRxiv. (n.d.). ChemRxiv.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

- Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4. (2024, December 4). Springer.

- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.). Enamine.

- Safety data sheet - BASF. (2024, July 24). BASF.

- In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE - Vedantu. (2024, July 2). Vedantu.

- Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide - PMC - NIH. (2019, October 3). NIH.

- Aniline Hydrochloride: Chemical Structure, Synthesis, and Market Trends. (2026, January 29). LinkedIn.

- Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI. (2020, October 11). NCBI.

- Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Protection of Aniline Derivatives - YouTube. (2015, February 23). YouTube.

- Aniline hydrochloride - PENTA. (2024, May 7). PENTA.

- Amine Protection / Deprotection - Fisher Scientific. (n.d.). Fisher Scientific.

- Protecting group - Wikipedia. (n.d.). Wikipedia.

- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Why does aniline dissolve in HCL? - Quora. (2018, June 20). Quora.

- Safety Data Sheet - Fisher Scientific. (2015, March 19). Fisher Scientific.

- Message: Aniline and aniline - ppPLUS Home Mobile. (2025, September 30). ppPLUS.

- Reactions of Aniline - Chemistry Steps. (2024, January 12). Chemistry Steps.

- 1,3-Aza-Brook Rearrangement of Aniline Derivatives: In Situ Generation of 3-Aminoaryne via 1,3-C-(sp2)-to-N Silyl Migration - DOI. (n.d.). DOI.

- Application Notes and Protocols for the Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride - Benchchem. (n.d.). Benchchem.

- "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4). Kirk-Othmer Encyclopedia of Chemical Technology.

- New drug 'building block' won't damage your liver - Futurity. (2018, December 6). Futurity.

- JPH08295654A - Method for purifying aniline - Google Patents. (n.d.). Google Patents.

- Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid | Request PDF - ResearchGate. (2025, August 10). ResearchGate.

- Amine Reactivity - MSU chemistry. (n.d.). MSU chemistry.

- (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. (n.d.). ResearchGate.

- Reactions and pharmaceutical applications of aniline | PPTX - Slideshare. (n.d.). Slideshare.

- Amines, Aromatic - CAMEO Chemicals - NOAA. (n.d.). NOAA.

- Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC. (n.d.). PMC.

- Aniline | Aromatic, Synthesis, Dyeing | Britannica. (n.d.). Britannica.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Laboratory.

- (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). PharmaCompass.com.

- Protocol for Amino PEG Instructions for Amino PEG Reagents - BroadPharm. (n.d.). BroadPharm.

- 20.7: Reactions of Arylamines - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts.

- Aniline Impurities and Related Compound - Veeprho Pharmaceuticals. (n.d.). Veeprho Pharmaceuticals.

- Industrial Applications of Aniline - Periodical by Knowde. (n.d.). Knowde.

- 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem. (n.d.). PubChem.

- A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex - PMC. (2023, November 13). PMC.

- General list of impurities and classes of impurities of toxicological concern for agricultural active constituents | Australian Pesticides and Veterinary Medicines Authority - APVMA. (2018, December 6). APVMA.

- An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines - Arkivoc. (n.d.). Arkivoc.

- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC. (n.d.). PMC.

- Aniline Impurity Product List - CLEARSYNTH. (n.d.). CLEARSYNTH.

- Critical study of Shear's aniline-hydrochloric acid reaction associated with vitamin D: Furan and derivatives. II. Terpenes. - SciSpace. (n.d.). SciSpace.

- Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W - NJ.gov. (n.d.). NJ.gov.

Sources

- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 2. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 3. Amine Reactivity [www2.chemistry.msu.edu]

- 4. quora.com [quora.com]

- 5. Message: Aniline and aniline [portfolio-pplus.azurewebsites.net]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. Protective Groups [organic-chemistry.org]

- 11. Lab Reporter [fishersci.co.uk]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrevlett.com [chemrevlett.com]

Validation & Comparative

A Comparative Guide to HPLC Purity Assay Methods for 3-(1-Aminocyclopentyl)aniline Dihydrochloride

Introduction